O-Ethyl thiocarbanilate

Descripción general

Descripción

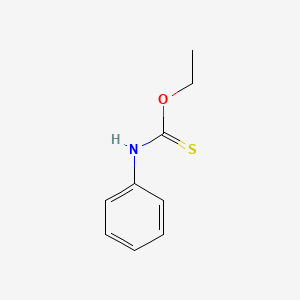

O-Ethyl thiocarbanilate is an organic compound with the molecular formula C9H11NOS. It is a member of the thiocarbamate family, which are sulfur analogues of carbamates.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

O-Ethyl thiocarbanilate can be synthesized through several methods. One efficient method involves the reaction of N-formamides with p-toluene sulfonyl chloride to form isocyanides, followed by the addition of a sulfoxide component . This one-pot procedure eliminates the need for isolation and purification of the isocyanide intermediate, making the synthesis more environmentally friendly and efficient.

Another method involves the reaction of diethyl dixanthogenate with primary and secondary amines using oxidizing systems such as sodium hypochlorite . This method has been applied on a semi-industrial scale, demonstrating its potential for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions

O-Ethyl thiocarbanilate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

1. Chemistry

- Reagent in Organic Synthesis : O-Ethyl thiocarbanilate is employed as a reagent for synthesizing other organic compounds. Its ability to engage in rearrangements and hydrolysis reactions makes it valuable for creating diverse derivatives .

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes .

2. Biology

- Antifertility Agent : Research indicates potential applications in reproductive health, where this compound has been studied for its antifertility properties .

- Antiviral and Pesticide Properties : The compound exhibits biological activity that may contribute to its use as an antiviral agent and pesticide .

3. Medicine

- Therapeutic Applications : Ongoing research is exploring its potential as an antifungal agent, highlighting its importance in medicinal chemistry .

Industrial Applications

1. Mining Industry

- Collector in Flotation Processes : this compound is widely used in the mining sector as a collector in the flotation of sulfide ores. Its effectiveness in extracting metals such as copper, gold, and lead-zinc minerals is well-documented .

Data Table: Comparison of Thiocarbamate Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₁NOS | Ethyl group attached to sulfur; herbicidal properties |

| Thiocarbamate | RSC(=O)NR₂ | General class; includes various derivatives |

| Dithiocarbamate | R₂NCS₂ | Contains two sulfur atoms; used as fungicides |

| S-Thiocarbamate | RSC(=O)NR₂ | Isomeric form; different reactivity patterns |

| Thionocarbamate | RSC(=S)NR₂ | Contains a double bond with sulfur; different applications |

Case Studies

1. Interaction Studies in Mineral Extraction

Research on the interaction of this compound with metal sulfide ores indicates that it can adsorb onto these ores through dissolution–precipitation mechanisms. This property is crucial for optimizing mineral extraction processes and enhancing recovery rates .

2. Biological Activity Assessment

Studies assessing the biological activity of this compound have shown promising results regarding its antifertility and antiviral capabilities. These findings suggest potential therapeutic applications that warrant further investigation .

Mecanismo De Acción

The mechanism of action of O-Ethyl thiocarbanilate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can lead to various biological effects, such as antifertility or pesticidal activity.

Comparación Con Compuestos Similares

Similar Compounds

Thiobencarb: An S-organyl thiocarbamate used as a herbicide.

Orbencarb: Another S-organyl thiocarbamate with pesticidal properties.

Molinate: A thiocarbamate herbicide known for its use in agriculture.

Uniqueness

O-Ethyl thiocarbanilate is unique among thiocarbamates due to its specific molecular structure and the presence of an ethyl group attached to the oxygen atom.

Actividad Biológica

O-Ethyl thiocarbanilate (ETC), a member of the thiocarbamate family, exhibits significant biological activity and has garnered attention for its potential applications in various fields, including agriculture, medicine, and environmental science. This article provides a comprehensive overview of the biological activity of ETC, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a thiocarbonyl group connected to nitrogen. Its structure contributes to its polarity and reactivity, making it suitable for various applications.

Biological Activities

- Antifertility Agent : Research indicates that ETC may possess antifertility properties, making it a candidate for further investigation in reproductive health applications. Studies have shown that certain thiocarbamates can disrupt hormonal functions, which may lead to reduced fertility in animal models.

- Antiviral Properties : Preliminary studies suggest that ETC exhibits antiviral activity. The mechanism is believed to involve interference with viral replication processes. Further research is needed to elucidate the specific pathways involved.

- Pesticidal Activity : As a pesticide, ETC has been evaluated for its effectiveness against various pests. Its mode of action typically involves disrupting metabolic processes in target organisms. For instance, studies have shown that thiocarbamates can inhibit key enzymes involved in pest metabolism .

- Toxicological Considerations : While ETC shows promise as a biological agent, it also raises concerns regarding toxicity. Research indicates that exposure to thiocarbamates may lead to adverse health effects, including potential carcinogenic risks among agricultural workers exposed to these compounds over extended periods .

1. Cancer Incidence Among Agricultural Workers

A notable case study examined the incidence of cancer among farmers using this compound-based pesticides. The study found a marginal association between pesticide use and an increased risk of colon cancer, particularly among those with high exposure levels .

| Exposure Level | Cancer Cases | Relative Risk (RR) |

|---|---|---|

| No Exposure | 1,824 | - |

| Low Exposure | 470 | 2.09 (95% CI: 1.26–3.47) |

| High Exposure | - | 2.05 (95% CI: 1.34–3.14) |

2. Degradation Studies

Research has also focused on the biodegradation of ETC by microbial strains such as Rhodococcus. These studies demonstrated that certain bacteria could metabolize ETC effectively, suggesting potential bioremediation applications for contaminated environments .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiocarbamates can inhibit enzymes such as acetylcholinesterase, leading to neurotoxic effects in pests and potentially in non-target organisms .

- Hormonal Disruption : Some studies suggest that ETC may interfere with endocrine functions, affecting reproductive health in exposed populations .

- Reactive Metabolites : The metabolism of ETC can produce reactive intermediates that may interact with cellular components, leading to cytotoxic effects .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of various thiocarbamate derivatives, including ETC. These investigations aim to identify modifications that enhance biological efficacy while reducing toxicity.

Table: Structure-Activity Relationship Data

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 20 | Moderate antiviral activity |

| S-Ethyl-N,N-dipropylthiocarbamate | 15 | High herbicidal activity |

| Methyl thiocarbamate | 25 | Low herbicidal activity |

Propiedades

IUPAC Name |

O-ethyl N-phenylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-11-9(12)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNKKAIEQXMTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185051 | |

| Record name | Carbamothioic acid, phenyl-, O-ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3111-89-5 | |

| Record name | O-Ethyl N-phenylcarbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3111-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiourethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003111895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl thiocarbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Ethyl thiocarbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamothioic acid, phenyl-, O-ethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLTHIOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3R8D3VJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.